molecular formula C23H30ClN5O3 B1209344 [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](bicyclo[2.2.2]oct-5-en-2-yl)methanone hydrochloride(1:1) CAS No. 99899-45-3

[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](bicyclo[2.2.2]oct-5-en-2-yl)methanone hydrochloride(1:1)

Katalognummer B1209344
CAS-Nummer: 99899-45-3
Molekulargewicht: 460.0 g/mol
InChI-Schlüssel: IHBVUYHTCGEQHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SM-2470 is a chemical compound known for its role as an α1-adrenoceptor antagonist. It exhibits antihypertensive activity, meaning it can lower blood pressure. Additionally, SM-2470 has hypocholesterolemic activity, which involves inhibiting cholesterol absorption .

Vorbereitungsmethoden

The synthesis of SM-2470 involves several steps. The compound is prepared by reacting (4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine with (bicyclo[2.2.2]oct-5-en-2-yl)methanone hydrochloride under specific conditions. The reaction typically requires a solvent and a catalyst to facilitate the process . Industrial production methods for SM-2470 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

SM-2470 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SM-2470 may result in the formation of quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

SM-2470 has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving α1-adrenoceptor antagonists.

    Biology: SM-2470 is used to study the effects of α1-adrenoceptor antagonists on biological systems, particularly in relation to blood pressure regulation and cholesterol metabolism.

    Medicine: The compound is investigated for its potential therapeutic applications in treating hypertension and hypercholesterolemia.

    Industry: SM-2470 may be used in the development of pharmaceuticals targeting α1-adrenoceptors

Wirkmechanismus

SM-2470 exerts its effects by binding to α1-adrenoceptors, which are a type of G protein-coupled receptor. By antagonizing these receptors, SM-2470 inhibits the action of endogenous catecholamines like norepinephrine, leading to vasodilation and reduced blood pressure. Additionally, SM-2470 inhibits cholesterol absorption by reducing cholesterol solubilization in the gut micelles .

Vergleich Mit ähnlichen Verbindungen

SM-2470 is unique among α1-adrenoceptor antagonists due to its dual antihypertensive and hypocholesterolemic activities. Similar compounds include:

SM-2470 stands out due to its additional ability to inhibit cholesterol absorption, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

99899-45-3

Molekularformel

C23H30ClN5O3

Molekulargewicht

460.0 g/mol

IUPAC-Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride

InChI

InChI=1S/C23H29N5O3.ClH/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14;/h3,5,12-16H,4,6-11H2,1-2H3,(H2,24,25,26);1H

InChI-Schlüssel

IHBVUYHTCGEQHD-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CC5CCC4C=C5)N)OC.Cl

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CC5CCC4C=C5)N)OC.Cl

Andere CAS-Nummern

6638-04-6

Synonyme

4-amino-2-(4-(bicyclo(2,2,2)oct-2-ene-5-carbonyl)-1-piperazinyl)-6,7-dimethoxyquinazoline hydrochloride
SM 2470
SM-2470

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.